9-Hydroxy Etizolam is a derivative of Etizolam, classified within the thienodiazepine family, which is structurally related to benzodiazepines. Unlike traditional benzodiazepines, 9-Hydroxy Etizolam features a hydroxyl group at the ninth position of the Etizolam molecule, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is primarily studied for its potential therapeutic applications and its role in understanding the metabolic pathways of Etizolam.
9-Hydroxy Etizolam is synthesized from its parent compound, Etizolam, through oxidation processes. It falls under the broader category of psychoactive substances known as thienodiazepines, which are characterized by their efficacy as anxiolytics and sedatives. The classification of this compound highlights its significance in both medicinal chemistry and pharmacological research.
The synthesis of 9-Hydroxy Etizolam typically involves the following steps:
The molecular formula for 9-Hydroxy Etizolam is , with a molar mass of approximately 342.85 g/mol. The unique structural feature of this compound is the presence of a hydroxyl group (-OH) at the 9th carbon atom, which alters its interaction with biological targets compared to Etizolam.
Analytical techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of 9-Hydroxy Etizolam. These methods help elucidate the functional groups present and confirm molecular integrity post-synthesis .
9-Hydroxy Etizolam can undergo several chemical reactions:
These reactions are significant for understanding the reactivity and potential applications of 9-Hydroxy Etizolam in synthetic organic chemistry.
The mechanism of action for 9-Hydroxy Etizolam is similar to that of its parent compound, acting primarily as an agonist at gamma-aminobutyric acid (GABA) A receptors. This action enhances GABA's inhibitory effects in the central nervous system, leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability .
Relevant data on these properties are crucial for handling, storage, and application in pharmaceutical formulations.
The formation of 9-Hydroxy Etizolam represents a principal Phase I metabolic transformation of the designer benzodiazepine etizolam, mediated primarily by hepatic cytochrome P450 (CYP) enzymes. This hydroxylation occurs through a sophisticated catalytic mechanism involving oxygen activation and hydrogen atom abstraction. The CYP catalytic cycle begins with substrate binding to ferric heme iron (Fe³⁺), facilitating reduction to ferrous state (Fe²⁺) by NADPH-CYP reductase. Molecular oxygen then binds to form a ferrous-dioxygen complex, which accepts a second electron to generate a ferric-peroxo anion intermediate. Protonation yields a ferric-hydroperoxo species, culminating in formation of the highly reactive Compound I (ferryl oxo species, Fe⁴⁺=O) [2] [5].
Compound I abstracts a hydrogen atom from the etizolam molecule at the C9 position, creating a carbon-centered radical. Oxygen rebound from the ferryl-hydroxide species (Fe⁴⁺-OH) results in hydroxylation, producing 9-Hydroxy Etizolam. In vitro studies with human liver microsomes confirm this mechanism exhibits typical Michaelis-Menten kinetics, with an apparent Km value of approximately 42 μM for etizolam hydroxylation at the C9 position [3] [7]. Structural analysis reveals that the electron-rich thienodiazepine ring system facilitates regioselective oxidation at the C9 position due to both electronic factors and steric accessibility within the CYP active site.
Table 1: Key Characteristics of 9-Hydroxy Etizolam Formation via CYP Enzymes
Catalytic Parameter | Value | Experimental System |
---|---|---|
Primary Metabolite Formed | 9-Hydroxy Etizolam | Human liver microsomes |
Major CYP Isoforms | CYP3A4, CYP2C19 | Recombinant enzyme systems |
Apparent Km | 42 μM | Human liver microsomes |
Oxygen Requirement | Molecular O₂ | Reaction stoichiometry |
Cofactor Dependence | NADPH-dependent | Microsomal incubations |
The metabolism of etizolam to 9-Hydroxy Etizolam exhibits significant interindividual variability attributable to genetic polymorphisms in key CYP450 isoforms. CYP2C19 and CYP3A4 collectively account for >85% of this hydroxylation pathway, with their genetic variations substantially altering metabolic efficiency [4] [7].
CYP2C19 polymorphisms demonstrate particularly profound effects. Individuals carrying the CYP2C192 (rs4244285, c.681G>A) or CYP2C193 (rs4986893, c.636G>A) loss-of-function alleles exhibit reduced 9-Hydroxy Etizolam formation rates:
The polymorphic expression of CYP3A4, particularly variants associated with altered expression rather than catalytic function, further modulates this pathway. The CYP3A422 allele (rs35599367, C>T in intron 6) reduces transcription efficiency by approximately 20%, resulting in 15-30% decreased 9-Hydroxy Etizolam formation in heterozygous carriers [5] [7]. This polymorphism exhibits clinically relevant interactions with CYP2C19 status, where individuals possessing both CYP2C19 PM alleles and CYP3A422 display markedly prolonged etizolam half-lives due to impaired hydroxylation capacity.
Table 2: Impact of Genetic Polymorphisms on 9-Hydroxy Etizolam Formation
Genotype/Phenotype | Allele Status | Effect on 9-Hydroxy Etizolam Formation | Population Frequency |
---|---|---|---|
CYP2C19 Ultrarapid Metabolizer | 17/17 | 150-200% increase | 18-30% Caucasians |
CYP2C19 Extensive Metabolizer | 1/1 | Normal clearance | 35-50% Caucasians |
CYP2C19 Intermediate Metabolizer | 1/2, 1/3 | 30-50% reduction | 25-35% Caucasians |
CYP2C19 Poor Metabolizer | 2/2, 2/3 | 60-70% reduction | 2-5% Caucasians |
CYP3A4 Reduced Function | *22 carrier | 15-30% reduction | 5-7% Europeans |
9-Hydroxy Etizolam serves as both a terminal metabolite and a pivotal intermediate for subsequent Phase II biotransformation pathways. Comparative metabolic profiling reveals distinct patterns of primary and secondary metabolites across biological matrices:
Phase I Derivatives: Beyond its direct formation from etizolam, 9-Hydroxy Etizolam undergoes further Phase I transformations including:
Mass spectrometry analyses indicate that monohydroxylated derivatives collectively represent 57.1% of total etizolam metabolites in human systems, with 9-Hydroxy Etizolam constituting the predominant fraction (approximately 40% of hydroxylated species) [3].
Phase II Conjugation: 9-Hydroxy Etizolam serves as a primary substrate for uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT1A9, forming the glucuronide conjugate 9-Hydroxy Etizolam-O-β-D-glucuronide. This water-soluble metabolite accounts for approximately 65% of urinary excretion products and exhibits significantly prolonged detection windows compared to the parent hydroxy metabolite. Additional Phase II pathways include sulfonation by SULT1A1 forming the ethereal sulfate conjugate, though this represents a minor pathway (<10% of conjugated metabolites) [3] [7].
Metabolite distribution studies demonstrate tissue-specific patterns:
Significant interspecies differences in the formation and disposition of 9-Hydroxy Etizolam necessitate careful interpretation of preclinical data:
Human Liver Systems: In vitro studies with human liver microsomes identify 17 distinct etizolam metabolites, with 9-Hydroxy Etizolam representing 25-30% of total Phase I products. Metabolic clearance occurs predominantly via CYP3A4 (contributing approximately 60% of total hydroxylation) and CYP2C19 (contributing approximately 25%) [3] [4]. Human hepatocyte studies confirm extensive glucuronidation of the hydroxy metabolite, with UGT-mediated clearance exceeding oxidative metabolism by 3:1 at therapeutic concentrations.
Zebrafish Models: This increasingly utilized vertebrate model produces 13 hepatic metabolites of etizolam, including 9-Hydroxy Etizolam. However, relative abundance differs substantially from human systems - monohydroxylated metabolites constitute only 35-40% of total metabolites compared to 57% in humans. Zebrafish exhibit enhanced desaturation pathways (M19 metabolite) and reduced dihydroxylation capacity. Notably, glucuronidation efficiency is markedly lower than in mammalian systems, with only 30% of hydroxy metabolites conjugated versus 65% in humans [3].
Rodent Models: Rat hepatic microsomes demonstrate approximately 3-fold higher Vmax for 9-Hydroxy Etizolam formation compared to human systems, attributed to differential CYP isoform expression. While CYP3A enzymes dominate rodent metabolism similarly to humans, the CYP2C subfamily contributes minimally (<10%) in rats versus significant involvement (25%) in humans. This results in altered metabolic profiles where 9-Hydroxy Etizolam represents <15% of total metabolites in rats versus 25-30% in humans. Additionally, rodent models exhibit substantially higher direct N-glucuronidation of the parent etizolam molecule, bypassing hydroxylation pathways [3] [6].
Table 3: Comparative Metabolic Profiles of Etizolam Across Species
Metabolic Characteristic | Human Models | Zebrafish Models | Rodent Models |
---|---|---|---|
Total Metabolites Detected | 28 | 13 | 18 |
9-Hydroxy Etizolam Abundance | 25-30% of Phase I | 15-20% of Phase I | 10-15% of Phase I |
Primary CYP Isoforms | CYP3A4 > CYP2C19 | CYP17-like > CYP3A65 | CYP3A1/2 > CYP2D |
Glucuronidation Efficiency | 65% of hydroxy metabolite | 30% of hydroxy metabolite | 45% of hydroxy metabolite |
Unique Metabolic Pathways | None | 4,5-desaturation | Direct N-glucuronidation |
These interspecies variations in metabolic flux, enzyme kinetics, and metabolite profiles necessitate careful translation of preclinical findings to human metabolism scenarios. The zebrafish model, while demonstrating conserved oxidative pathways, substantially underestimates conjugation efficiency, whereas rodent models overestimate alternative clearance mechanisms that may be clinically irrelevant in humans.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8